molecular formula C39H62N10O15S B12784325 Nodaga-theranost CAS No. 1393933-89-5

Nodaga-theranost

Cat. No.: B12784325
CAS No.: 1393933-89-5
M. Wt: 943.0 g/mol
InChI Key: JFHDTNLQMPZLDY-UHFFFAOYSA-N
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Description

Nodaga-theranost is a radiolabeled peptidomimetic compound designed for targeting integrin receptors, specifically the αvβ3 integrin receptor. It is used in positron emission tomography (PET) imaging to visualize tumor angiogenesis and metastasis. This compound has shown high affinity and specificity for integrin receptors, making it a valuable tool in cancer diagnostics and treatment planning .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nodaga-theranost involves the conjugation of a peptidomimetic ligand to a chelator, which is then radiolabeled with gallium-68. The peptidomimetic ligand is designed to mimic the natural ligands of integrin receptors, enhancing its binding affinity and specificity. The chelator, typically a macrocyclic compound like NODAGA, is used to securely hold the radiometal .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the peptidomimetic ligand, its conjugation to the chelator, and subsequent radiolabeling with gallium-68. The production process is optimized for high yield and purity, ensuring the compound’s effectiveness and safety for clinical use .

Chemical Reactions Analysis

Types of Reactions

Nodaga-theranost primarily undergoes complexation reactions during its synthesis. The chelation of gallium-68 to the NODAGA chelator is a key step in the preparation of this compound. This reaction is typically carried out under mild conditions to ensure the stability of the radiolabeled product .

Common Reagents and Conditions

    Chelation Reaction: The chelation of gallium-68 to NODAGA is performed in an aqueous solution at a slightly acidic pH (around 4-5).

    Conjugation Reaction: The conjugation of the peptidomimetic ligand to the chelator involves the use of coupling reagents such as carbodiimides or click chemistry reagents.

Major Products Formed

The major product formed from these reactions is the radiolabeled this compound complex, which consists of the peptidomimetic ligand conjugated to the NODAGA chelator, with gallium-68 securely bound within the chelator .

Scientific Research Applications

Key Applications

  • Tumor Imaging and Diagnosis
    • PET/CT Imaging : The primary application of 68Ga^{68}Ga-NODAGA-THERANOST is in PET/CT imaging for detecting tumors. In clinical studies, it has demonstrated high tumor-to-background ratios, allowing for effective visualization of neovascularization in malignancies such as non-small cell lung cancer and breast cancer .
    • Case Study : In a first-in-human study involving patients with advanced lung and breast cancer, 68Ga^{68}Ga-NODAGA-THERANOST was administered, revealing significantly more lesions compared to traditional imaging methods like 18F^{18}F-FDG .
  • Therapeutic Applications
    • Anti-Angiogenic Therapy : The compound not only aids in imaging but also serves as a therapeutic agent by targeting angiogenesis—the formation of new blood vessels that tumors exploit for growth. This dual functionality is critical for personalized medicine approaches .
    • Clinical Trials : Ongoing clinical trials are assessing the efficacy of 68Ga^{68}Ga-NODAGA-THERANOST in combination with anti-cancer therapies, evaluating its impact on treatment response and patient outcomes .
  • Personalized Medicine
    • Image-Guided Therapy : The ability to visualize tumor vasculature allows clinicians to tailor treatment plans based on individual tumor characteristics, enhancing the effectiveness of therapeutic interventions .
    • Predictive Biomarker : The uptake levels of 68Ga^{68}Ga-NODAGA-THERANOST can serve as a predictive biomarker for assessing the likelihood of response to specific therapies, thereby optimizing treatment strategies .

Efficacy of 68Ga^{68}Ga-NODAGA-THERANOST in Clinical Studies

StudyPatient DemographicsTumor TypeLesions DetectedImaging Method Comparison
38 PatientsLung/Breast Cancer25 lesions (first patient)68Ga^{68}Ga-NODAGA-THERANOST vs. 18F^{18}F-FDG
2 PatientsBreast Cancer (HER2+)25 vs. 12 lesions (respectively)68Ga^{68}Ga-NODAGA-THERANOST vs. 18F^{18}F-FDG

Safety Profile and Pharmacokinetics

ParameterFindings
Blood ClearanceRapid
StabilityHigh
Renal ExcretionFast
BiodistributionFavorable
Irradiation BurdenLow (μSv/MBq/μg)

Mechanism of Action

Nodaga-theranost exerts its effects by targeting the αvβ3 integrin receptor, which is overexpressed in many types of cancer cells. The peptidomimetic ligand binds to the integrin receptor with high affinity, allowing for precise targeting of cancerous tissues. Once bound, the radiolabeled compound emits positrons, which are detected by PET imaging to visualize the tumor and its metastasis .

Comparison with Similar Compounds

Nodaga-theranost is unique in its high affinity and specificity for integrin receptors, making it a valuable tool in cancer diagnostics and treatment. Similar compounds include:

    DOTA-based Radiotracers: These compounds also use a macrocyclic chelator (DOTA) for radiolabeling with gallium-68.

    NOTA-based Radiotracers: Similar to DOTA-based compounds, NOTA-based radiotracers use a different macrocyclic chelator (NOTA) for radiolabeling.

    15-5 Macrocycles: These compounds use a pentaazamacrocyclic chelator for radiolabeling with copper-64.

This compound stands out due to its optimized design for integrin receptor targeting, making it a superior choice for cancer diagnostics and theranostics.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing experiments to evaluate Nodaga-theranost's targeting efficiency in preclinical models?

  • Methodological Answer : Experimental design should incorporate both in vitro (e.g., cell binding assays, receptor saturation studies) and in vivo (e.g., biodistribution in tumor-bearing murine models) approaches. Key considerations include:

  • Control Groups : Use radiolabeled analogs without the targeting moiety to isolate specific binding .
  • Dosimetry : Optimize injected doses to balance signal-to-noise ratios in imaging (e.g., PET/SPECT) while avoiding receptor saturation .
  • Validation : Cross-validate results with immunohistochemistry or autoradiography to confirm target engagement .

Q. How can researchers standardize protocols for radiolabeling this compound to ensure reproducibility across studies?

  • Methodological Answer : Standardization requires:

  • Quality Control : Use HPLC or TLC to verify radiochemical purity (>95%) and stability in serum .
  • Parameter Documentation : Report molar activity (MBq/nmol), incubation time/temperature, and purification methods (e.g., solid-phase extraction) .
  • Batch Testing : Validate protocols across ≥3 independent experiments to account for variability in radionuclide production .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound therapeutic efficacy studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Emax models) to quantify EC50/IC50 values. For longitudinal data, mixed-effects models account for inter-subject variability. Ensure power analysis is performed pre-study to determine sample sizes (α=0.05, power=0.8) .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in this compound biodistribution data across different tumor models?

  • Methodological Answer : Contradictions often arise from variability in:

  • Tumor Biology : Heterogeneity in receptor density/affinity (e.g., PSMA expression in prostate vs. non-targeted cancers) .
  • Experimental Parameters : Differences in imaging timepoints, anesthesia (e.g., isoflurane altering tracer kinetics), or tumor implantation sites .
  • Mitigation : Perform meta-analyses of pooled data with subgroup stratification by tumor type/model and standardize imaging protocols across collaborations .

Q. What strategies are recommended for integrating multi-omics data (e.g., proteomics, transcriptomics) with this compound pharmacokinetic profiles?

  • Methodological Answer : Use systems biology approaches:

  • Pathway Enrichment : Tools like DAVID or Gene Ontology to link tracer uptake patterns to overexpressed pathways .
  • Machine Learning : Train classifiers (e.g., random forests) on omics datasets to predict patient subgroups with optimal theranostic responses .
  • Validation : Confirm computational predictions in xenograft models with CRISPR/Cas9-mediated gene knockdowns .

Q. How can researchers address challenges in translating this compound from murine models to human trials?

  • Methodological Answer : Key translational steps include:

  • Dosimetry Scaling : Convert murine doses to human equivalents using allometric scaling (e.g., body surface area) .
  • Toxicology : Conduct GLP-compliant studies assessing off-target effects in non-human primates .
  • Clinical Endpoints : Align preclinical metrics (e.g., tumor SUVmax) with Phase I outcomes (e.g., MTD, biodistribution in healthy organs) .

Q. Data Analysis & Reproducibility

Q. What methods improve reproducibility when quantifying this compound's tumor-to-background ratios in imaging studies?

  • Methodological Answer :

  • ROI Standardization : Use semi-automated segmentation tools (e.g., 3D Slicer) to define tumor and reference regions (e.g., muscle, blood pool) .
  • Blinding : Ensure image analysis is performed by ≥2 blinded observers to reduce bias .
  • Open Data : Share raw imaging files (DICOM/NIfTI) and analysis scripts via repositories like Zenodo .

Q. How should researchers handle batch effects in radiochemical synthesis data for this compound?

  • Methodological Answer : Apply batch correction algorithms (e.g., ComBat) to normalize radiochemical yields across production runs. Include batch IDs as covariates in statistical models and report variance components in supplementary materials .

Properties

CAS No.

1393933-89-5

Molecular Formula

C39H62N10O15S

Molecular Weight

943.0 g/mol

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[[3-[2-[[1-carboxy-2-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]ethyl]sulfamoyl]ethylcarbamoyloxy]-2,2-dimethylpropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C39H62N10O15S/c1-39(2,25-45-31(50)9-8-30(36(58)59)49-18-16-47(23-32(51)52)14-15-48(17-19-49)24-33(53)54)26-64-38(60)43-13-21-65(61,62)46-29(35(56)57)22-44-34(55)27-4-6-28(7-5-27)63-20-12-42-37-40-10-3-11-41-37/h4-7,29-30,46H,3,8-26H2,1-2H3,(H,43,60)(H,44,55)(H,45,50)(H,51,52)(H,53,54)(H,56,57)(H,58,59)(H2,40,41,42)

InChI Key

JFHDTNLQMPZLDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CCC(C(=O)O)N1CCN(CCN(CC1)CC(=O)O)CC(=O)O)COC(=O)NCCS(=O)(=O)NC(CNC(=O)C2=CC=C(C=C2)OCCNC3=NCCCN3)C(=O)O

Origin of Product

United States

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